molecular formula C5H8Na5O14P3 B12411505 Xylene Cyanol FF (Technical Grade)

Xylene Cyanol FF (Technical Grade)

Cat. No.: B12411505
M. Wt: 499.98 g/mol
InChI Key: UJNGSXHPBPBVKF-LVGJVSMDSA-I
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Chemical Reactions Analysis

Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:

Biological Activity

Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye primarily used in molecular biology for tracking nucleic acids during electrophoresis. This article delves into its biological activity, safety profile, applications, and relevant research findings.

  • Chemical Name : Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate
  • CAS Number : 2650-17-1
  • Molecular Formula : C₂₅H₂₇N₂NaO₆S₂
  • Molecular Weight : 538.61 g/mol
  • Appearance : Dark green crystalline powder
  • Solubility : Soluble in water
  • pH : Approximately 3.8

Applications in Molecular Biology

Xylene Cyanol FF is predominantly utilized as a tracking dye in:

  • Agarose Gel Electrophoresis : It migrates with DNA fragments around 5 kb, allowing researchers to monitor the progress of DNA separation during electrophoresis .
  • RNA Loading Dye : It is also used in formamide-based loading buffers for RNA analysis .

Safety and Toxicology

Xylene Cyanol FF is classified as a hazardous substance under OSHA regulations. Its hazard statements include:

  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation .

While it has not been shown to produce significant adverse health effects in animal models, precautions are advised to minimize exposure due to its irritant properties. Good laboratory practices should be followed, including the use of personal protective equipment (PPE) when handling this compound .

Photocatalytic Degradation Studies

Recent studies have explored the photocatalytic degradation of Xylene Cyanol FF using synthesized bismuth-doped zinc oxide nanocatalysts. These studies indicate that photocatalysis can effectively degrade this dye under UV light irradiation, suggesting potential applications in wastewater treatment and environmental remediation .

Case Studies

  • Electrophoresis Tracking :
    • In a study involving the separation of DNA fragments, Xylene Cyanol FF was used as a tracking dye. The results confirmed its effectiveness in visualizing the migration of DNA during gel electrophoresis, allowing for accurate monitoring of separation processes.
  • Environmental Impact Assessment :
    • A case study assessed the environmental impact of Xylene Cyanol FF in aquatic systems. The findings suggested that while the dye is biodegradable under certain conditions, its presence in high concentrations can be detrimental to aquatic life due to its toxicological properties.

Data Table: Summary of Key Properties and Applications

Property/ParameterValue/Description
Chemical NameSodium hydrogen 4-[[4-(ethylamino)-m-tolyl]...
CAS Number2650-17-1
Molecular FormulaC₂₅H₂₇N₂NaO₆S₂
Molecular Weight538.61 g/mol
SolubilitySoluble in water
pH~3.8
Primary UseTracking dye in electrophoresis
Hazard ClassificationSkin and eye irritant

Properties

Molecular Formula

C5H8Na5O14P3

Molecular Weight

499.98 g/mol

IUPAC Name

pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1

InChI Key

UJNGSXHPBPBVKF-LVGJVSMDSA-I

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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